N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide
CAS No.: 771467-18-6
Cat. No.: VC11663179
Molecular Formula: C12H19BrN2O
Molecular Weight: 287.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 771467-18-6 |
|---|---|
| Molecular Formula | C12H19BrN2O |
| Molecular Weight | 287.20 g/mol |
| IUPAC Name | (5-cyanofuran-2-yl)methyl-triethylazanium;bromide |
| Standard InChI | InChI=1S/C12H19N2O.BrH/c1-4-14(5-2,6-3)10-12-8-7-11(9-13)15-12;/h7-8H,4-6,10H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | WAPVHSCOUGLAHQ-UHFFFAOYSA-M |
| SMILES | CC[N+](CC)(CC)CC1=CC=C(O1)C#N.[Br-] |
| Canonical SMILES | CC[N+](CC)(CC)CC1=CC=C(O1)C#N.[Br-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₉BrN₂O, with a molecular weight of 287.20 g/mol. Its IUPAC name, (5-cyanofuran-2-yl)methyl-triethylazanium; bromide, reflects its hybrid structure combining a furan ring and a quaternary ammonium group. The cyano group at the 5-position of the furyl ring introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 771467-18-6 |
| Molecular Formula | C₁₂H₁₉BrN₂O |
| Molecular Weight | 287.20 g/mol |
| IUPAC Name | (5-cyanofuran-2-yl)methyl-triethylazanium; bromide |
| Structural Features | Furyl ring, cyano group, quaternary ammonium |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable in public domains, computational models predict distinct electronic transitions due to the conjugated π-system of the furyl ring and the polar cyano group. The bromide counterion likely enhances solubility in polar solvents, a property critical for biological applications.
Synthesis and Optimization
Synthetic Pathways
The primary synthesis route involves alkylation of 5-cyano-2-furaldehyde with diethylamine in the presence of a brominating agent. A proposed mechanism includes:
-
Formation of the Schiff base: Reaction of 5-cyano-2-furaldehyde with diethylamine.
-
Quaternary ammonium salt formation: Alkylation using methyl bromide or analogous agents.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Schiff base formation | Diethylamine, ethanol, reflux | ~60–70 |
| Alkylation | Methyl bromide, DMF, 60°C | ~40–50 |
Yields remain suboptimal, necessitating optimization of solvent systems (e.g., switching from DMF to acetonitrile) or catalysts (e.g., phase-transfer agents).
Purification Challenges
The compound’s polarity complicates crystallization. Reverse-phase chromatography or ion-exchange resins are recommended for purification, though no published protocols confirm efficacy.
Patent WO2019147782A1 describes aminopyrrolotriazines as kinase inhibitors targeting RIPK1, a regulator of inflammation and cell death . While N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide is not explicitly cited, its furyl-cyano motif resembles pharmacophores in kinase-binding domains. Computational docking studies could assess its affinity for RIPK1’s ATP-binding pocket .
Materials Science Applications
Quaternary ammonium compounds are widely used as ionic liquids or phase-transfer catalysts. This compound’s furyl ring may impart unique solvating properties, meriting exploration in green chemistry applications.
Research Gaps and Future Directions
Pharmacokinetic and Toxicological Data
No studies evaluate the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile. In vitro assays using hepatic microsomes and cytotoxicity screens (e.g., against HEK293 cells) are urgently needed.
Structural Modifications
Derivatization strategies could enhance bioactivity:
-
N-Alkyl variants: Replacing ethyl groups with bulkier substituents to modulate lipophilicity.
-
Counterion exchange: Substituting bromide with bis(trifluoromethanesulfonyl)imide for ionic liquid applications.
Target Validation
High-throughput screening against kinase libraries (e.g., Eurofins Pharma Discovery) may identify specific targets, leveraging its structural similarity to known inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume